REACTION_CXSMILES
|
N[C:2]1[CH:3]=[CH:4][C:5]([O:13][CH3:14])=[C:6]2[C:10]=1[C:9](=[O:11])[N:8]([CH3:12])[CH2:7]2.ClC1N=C(Cl)C(Cl)=CN=1.C(N(CC)C(C)C)(C)C>C(O)(C)C>[CH3:14][O:13][C:5]1[CH:4]=[CH:3][CH:2]=[C:10]2[C:6]=1[CH2:7][N:8]([CH3:12])[C:9]2=[O:11]
|
Name
|
|
Quantity
|
292 mg
|
Type
|
reactant
|
Smiles
|
NC=1C=CC(=C2CN(C(C12)=O)C)OC
|
Name
|
|
Quantity
|
279 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=N1)Cl)Cl
|
Name
|
|
Quantity
|
294 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
microwaved at 120° C. for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The yellow solid produced
|
Type
|
CUSTOM
|
Details
|
was isolated by filtration
|
Type
|
WASH
|
Details
|
was washed with clean isopropanol
|
Type
|
CUSTOM
|
Details
|
was dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C2CN(C(C2=CC=C1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 350 mg | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 129.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |